molecular formula C24H23N3O2S B11318893 N-{4,5-dimethyl-3-[(4-methylphenyl)(pyridin-2-ylamino)methyl]thiophen-2-yl}furan-2-carboxamide

N-{4,5-dimethyl-3-[(4-methylphenyl)(pyridin-2-ylamino)methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B11318893
M. Wt: 417.5 g/mol
InChI Key: ZFXXGBLYTFMAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the furan ring and other substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the use of high-purity reagents and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing a thiazole ring, which share some structural similarities with the thiophene ring in the target compound.

    Furan Derivatives: Compounds with a furan ring, similar to the furan ring in the target compound.

    Pyridine Derivatives: Compounds containing a pyridine ring, which is also present in the target compound.

Uniqueness

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylphenyl)-(pyridin-2-ylamino)methyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H23N3O2S/c1-15-9-11-18(12-10-15)22(26-20-8-4-5-13-25-20)21-16(2)17(3)30-24(21)27-23(28)19-7-6-14-29-19/h4-14,22H,1-3H3,(H,25,26)(H,27,28)

InChI Key

ZFXXGBLYTFMAIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.